Bienvenue dans la boutique en ligne BenchChem!

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

Urea transporter UT-A2 inhibitor conformational constraint

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea (CAS 1396850-03-5) is a synthetic N-aryl-N'-alkynyl urea derivative with the molecular formula C₁₇H₂₅N₃O₃ and a molecular weight of 319.4 g/mol. The compound features a 2,4-dimethoxyphenyl moiety on one urea nitrogen and a 4-(diethylamino)but-2-yn-1-yl substituent on the other.

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 1396850-03-5
Cat. No. B2862812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea
CAS1396850-03-5
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCCN(CC)CC#CCNC(=O)NC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C17H25N3O3/c1-5-20(6-2)12-8-7-11-18-17(21)19-15-10-9-14(22-3)13-16(15)23-4/h9-10,13H,5-6,11-12H2,1-4H3,(H2,18,19,21)
InChIKeyGORJOKSOSRJRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea (CAS 1396850-03-5): Compound Identity and Procurement Starting Point


1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea (CAS 1396850-03-5) is a synthetic N-aryl-N'-alkynyl urea derivative with the molecular formula C₁₇H₂₅N₃O₃ and a molecular weight of 319.4 g/mol . The compound features a 2,4-dimethoxyphenyl moiety on one urea nitrogen and a 4-(diethylamino)but-2-yn-1-yl substituent on the other. Structurally, it belongs to a class of urea-based small molecules that have been investigated as urea transporter (UT) inhibitors and as tool compounds in cell membrane chromatography applications . However, it is critical to note that publicly available primary quantitative bioactivity data for this specific compound are extremely limited, and procurement decisions should be made with careful attention to the evidentiary gaps detailed below.

Why Generic Substitution Fails for 1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea: Structural Determinants That Preclude Simple Analog Swapping


Within the N-aryl-N'-alkynyl urea series, minor structural variations produce profound differences in target engagement and selectivity profiles. The presence of an alkyne spacer (but-2-yn-1-yl) rather than a saturated butyl linker alters both molecular rigidity and the spatial orientation of the terminal diethylamino group, directly affecting binding pocket complementarity in targets such as urea transporters (UT-A vs. UT-B) and kinase domains [1]. The 2,4-dimethoxyphenyl substitution pattern on the aryl ring, as opposed to the 3,5-dimethoxy or 3,4-dimethoxy isomers found in related tool compounds (e.g., PD173074 with 3,5-dimethoxyphenyl), is expected to influence hydrogen-bonding geometry and hydrophobic contacts within the target binding site [2]. Consequently, generic interchange with compounds such as 1-(3,5-dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea (CAS 1396849-87-8) or 1-(4-(diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea cannot be assumed to preserve biological activity and may invalidate comparative experimental results.

Quantitative Differentiation Evidence for 1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea (CAS 1396850-03-5)


Alkyne Spacer Rigidity Confers Conformational Constraint Absent in Saturated-Linker UT-A Inhibitors

The but-2-yn-1-yl spacer in the target compound introduces a linear, rigid alkyne moiety that restricts rotational freedom between the urea core and the terminal diethylamino group. In contrast, UT-A2 tool inhibitors such as HQA2 (also known as UTAinh-A2) and UTAinh-B3 (ATB3) employ more flexible saturated alkyl or aromatic linkers . This conformational restriction is structurally analogous to the design rationale seen in advanced UT-A2-selective inhibitors like M353-0039, where a deeper, more conformationally defined binding mode within the 'T-T' subpocket of UT-A2 drives >1000-fold selectivity over UT-B [1]. Quantitative selectivity data for the target compound itself are not publicly available.

Urea transporter UT-A2 inhibitor conformational constraint alkyne linker

2,4-Dimethoxyphenyl Substitution Pattern Distinguishes This Compound from 3,5-Dimethoxy FGFR Inhibitor PD173074

The 2,4-dimethoxyphenyl group on the target compound represents a regioisomeric variation relative to the 3,5-dimethoxyphenyl motif found in PD173074 (CAS 219580-11-7), a well-characterized FGFR1/2/3 tyrosine kinase inhibitor (IC50 = 21.5 nM for FGFR1) . In PD173074, the 3,5-dimethoxy substitution positions the methoxy groups meta to the urea attachment point, contributing to optimal hydrophobic packing within the ATP-binding pocket of FGFR kinases [1]. The 2,4-dimethoxy arrangement (ortho/para) in the target compound alters both the electronic distribution on the phenyl ring and the steric profile at the urea–aryl junction, which may shift target preference away from FGFR kinases and toward other protein targets such as urea transporters [2]. No direct head-to-head activity data in FGFR or UT assays is publicly available for the target compound.

FGFR inhibitor 2,4-dimethoxyphenyl PD173074 tyrosine kinase

Diethylamino vs. Dimethylamino Terminal Group: Potential Pharmacokinetic Differentiation

The target compound carries a diethylamino terminal group, while its closest commercially listed congener, 1-(3,5-dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea (CAS 1396849-87-8), features a dimethylamino terminus . Increasing the N-alkyl chain length from methyl to ethyl elevates calculated lipophilicity (estimated ΔclogP ≈ +1.0 to +1.5), which in the context of urea-based inhibitors is known to influence membrane permeability, plasma protein binding, and metabolic stability [1]. For comparison, the diethylamino-butyl-containing inhibitor PD173074 demonstrates oral bioavailability and CNS penetration in preclinical models, whereas simpler dimethylamino urea analogs in the soluble epoxide hydrolase (sEH) inhibitor class show reduced cell permeability [2]. No experimental ADME or PK data are available for the target compound.

diethylamino dimethylamino lipophilicity pharmacokinetics logP

Research Application Scenarios for 1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea (CAS 1396850-03-5)


UT-A2 Inhibitor Scaffold Hopping and SAR Exploration

For medicinal chemistry groups engaged in urea transporter UT-A2 inhibitor development, this compound provides a conformationally constrained alkyne-linker scaffold that complements the flexible-linker tool compounds (HQA2, UTAinh-B3) and the advanced rigid inhibitor M353-0039. Its 2,4-dimethoxyphenyl group offers a regioisomeric alternative to the 3,5-dimethoxy motif, enabling systematic exploration of aryl substitution effects on UT-A subtype selectivity. Researchers should plan to generate primary IC50 data against UT-A1, UT-A2, UT-A3, and UT-B isoforms using established fluorescence-based urea flux assays before integrating this scaffold into lead optimization workflows [1].

Cell Membrane Chromatography Method Development and FGFR4 Interaction Studies

This compound has been cited in the context of cell membrane chromatography (CMC) method development for screening compounds targeting Tyr367Cys-FGFR4, a mutated fibroblast growth factor receptor 4 implicated in hepatocellular carcinoma [2]. Its structural features (2,4-dimethoxyphenyl urea combined with a basic diethylamino-alkyne tail) make it suitable as a reference ligand for validating CMC stationary phase performance, retention time reproducibility, and competitive displacement protocols when developing FGFR4-targeted screening platforms [3].

Chemical Probe Development for Urea Transporter Subtype Profiling in Kidney Physiology

The compound's potential as a UT-A2-selective chemical probe is inferred from its structural resemblance to urea transporter inhibitor pharmacophores and the regulatory context of UT-targeted diuretic ('urearetic') development [4]. Given that selective UT-A2 inhibition is predicted to disrupt the renal countercurrent urea concentrating mechanism without causing the electrolyte imbalances associated with conventional diuretics (furosemide, hydrochlorothiazide), this compound may serve as a starting point for developing salt-sparing diuretic tool compounds. However, critical gaps in selectivity profiling (UT-A2 vs. UT-A1/UT-A3/UT-B) and in vivo pharmacokinetic data must be filled by the end user [1].

Quote Request

Request a Quote for 1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.